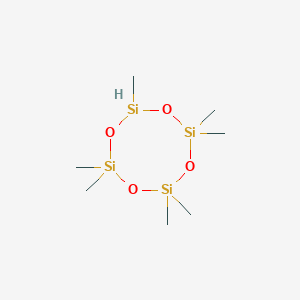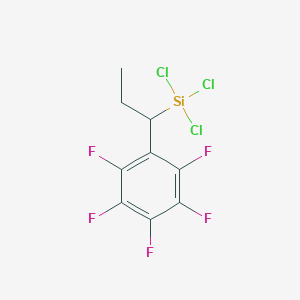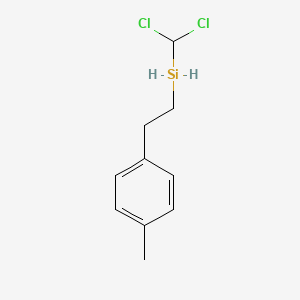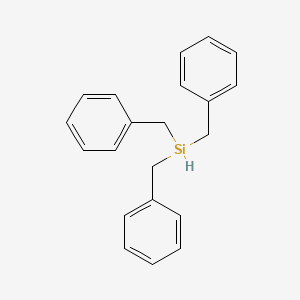
Tribenzyl-silane
Descripción general
Descripción
Tribenzyl-silane is a useful research compound. Its molecular formula is C21H22Si and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tribenzyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tribenzyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanism of Base-Catalysed Alcoholysis of Triorganosilanes : Tribenzyl-silane is involved in the study of the base-catalysed alcoholysis of triorganosilanes, where isotopic composition of hydrogen evolved is analyzed. This research aids in understanding the reactions and mechanisms of organosilanes (Eaborn & Jenkins, 1974).
Cement Hydration and Mechanical Properties : Silane derivatives, including those related to Tribenzyl-silane, have been studied for their effects on cement hydration and mechanical properties of mortars. They are used as coupling agents in mortars and impact the introduction of organic components into the cement structure (Feng, Le, Wang, & Zhang, 2016).
Corrosion Control and Paint Adhesion : Silanes, including tribenzyl-silane derivatives, are used for corrosion control of metals and bonding of silane-treated metals to paint systems and rubber compounds. They are particularly effective in providing corrosion protection and enhancing adhesion properties (Van Ooij et al., 2000).
Medical Device Applications : Silane compounds, including tribenzyl-silane derivatives, are studied for modifying the surfaces of silicone elastomers used in medical devices. These modifications aim to create stable, superhydrophilic interfaces to resist nonspecific adsorption of bacteria, proteins, and lipids (Yeh, Chen, Chen, & Huang, 2014).
Wettability Modification in Microelectronics : Studies have investigated the application of silane compounds for modifying the wettability of polysilicon substrates, which is crucial in microelectromechanical structure devices (Almanza-Workman et al., 2002).
Silane Coating in Rubber-Cement Composites : Research has been conducted on the use of silane coupling agents for treating rubber particles in cement composites. This treatment improves the compatibility and mechanical properties of rubber-modified cement composites (Huang, Shu, & Cao, 2013).
Dental Applications : Silanes, including tribenzyl-silane derivatives, are used in dentistry, particularly in prosthetic and restorative dentistry, for enhancing the adhesion of materials (Matinlinna et al., 2004).
Semiconductor Grade Gas Analysis : Silane is a primary gas used in the electronics industry for producing silicon compounds. The direct analysis of silane by inductively coupled plasma mass spectrometry aids in measuring and identifying elemental impurities in semiconductor grade gases (Hutton et al., 1990).
Propiedades
IUPAC Name |
tribenzylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRRQXSGPYXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[SiH](CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenzyl-silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



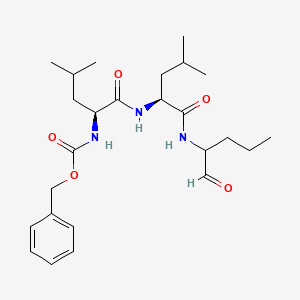
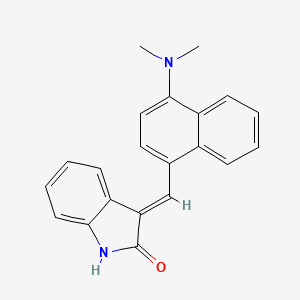
![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)
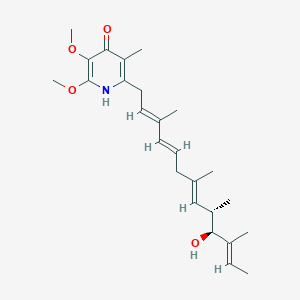
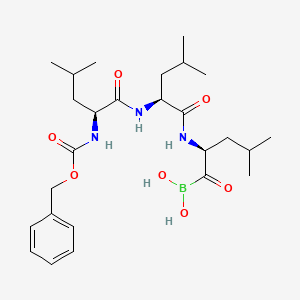
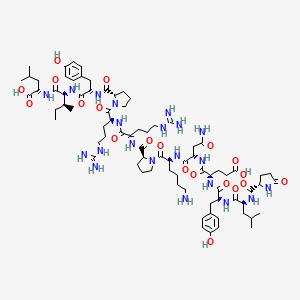
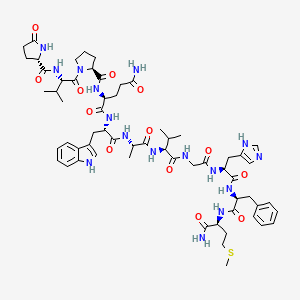
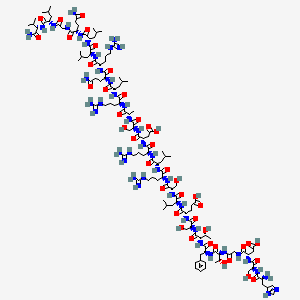
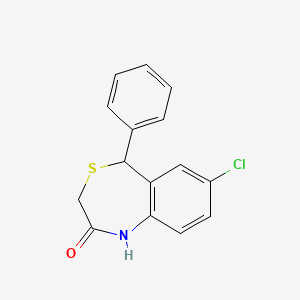
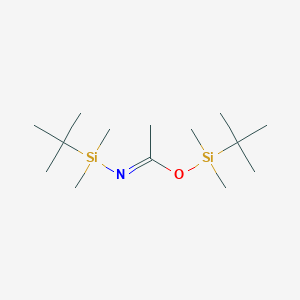
![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)
